1-Methyloctyl acetate

Description

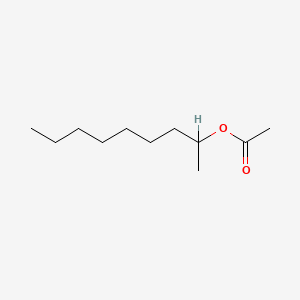

Structure

3D Structure

Properties

IUPAC Name |

nonan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)13-11(3)12/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUGVJOUDSLEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933626 | |

| Record name | Nonan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14936-66-4 | |

| Record name | 2-Nonyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14936-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyloctyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014936664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyloctyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

nonan-2-yl acetate physical and chemical characteristics

Introduction

Nonan-2-yl acetate (CAS No. 14936-66-4) is an organic compound classified as an ester of nonan-2-ol and acetic acid.[1] This secondary nonyl acetate isomer is a naturally occurring volatile compound found in various plants, including cloves and Ruta graveolens.[1][2] It also functions as a pheromone in certain insect species.[3] While structurally similar to other fatty acid esters used as flavoring and fragrance agents, nonan-2-yl acetate possesses unique physicochemical characteristics that warrant a detailed examination for its potential applications in research and development, particularly within the pharmaceutical and life sciences sectors.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral analysis, and known biological activities of nonan-2-yl acetate, offering a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

Nonan-2-yl acetate is a colorless liquid with a molecular formula of C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol .[1] Its structural and key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | nonan-2-yl acetate | [1] |

| Synonyms | 1-Methyloctyl acetate, Acetic acid 2-nonyl ester | [1] |

| CAS Number | 14936-66-4 | [1] |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 215 °C | [4] |

| Flash Point | 83 °C | [4] |

| Density | 0.86 g/mL | |

| Refractive Index | 1.420 | [4] |

| Water Solubility | Predicted: 0.02 g/L | [2] |

| logP (Octanol/Water Partition Coefficient) | Predicted: 3.44 - 4.46 | [2] |

Spectroscopic Analysis

The structural elucidation of nonan-2-yl acetate is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of nonan-2-yl acetate is expected to show characteristic signals corresponding to the different proton environments in the molecule. Key expected signals include a triplet for the terminal methyl group of the nonyl chain, multiplets for the methylene groups, a multiplet for the methine proton at the C-2 position, and a singlet for the methyl protons of the acetate group.

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct peaks for each of the 11 carbon atoms in their unique chemical environments. The carbonyl carbon of the ester group is expected to appear significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry of nonan-2-yl acetate will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will exhibit characteristic losses of the acetate group and fragments of the nonyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of nonan-2-yl acetate will feature a strong absorption band characteristic of the C=O stretching vibration of the ester functional group, typically in the range of 1735-1750 cm⁻¹. Other significant absorptions will include C-O stretching and C-H stretching vibrations.

Synthesis of Nonan-2-yl Acetate

Nonan-2-yl acetate is typically synthesized through the esterification of nonan-2-ol with an acetylating agent. Common methods include Fischer esterification and acetylation with acetic anhydride.

Fischer Esterification

This acid-catalyzed esterification involves the reaction of nonan-2-ol with acetic acid.

Fischer Esterification Workflow

Step-by-Step Protocol for Fischer Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonan-2-ol and a molar excess of glacial acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure nonan-2-yl acetate.

Acetylation with Acetic Anhydride

A more reactive acetylating agent, acetic anhydride, can be used, often with a base catalyst like pyridine or 4-dimethylaminopyridine (DMAP).

Acetylation with Acetic Anhydride Workflow

Step-by-Step Protocol for Acetylation with Acetic Anhydride:

-

Reaction Setup: Dissolve nonan-2-ol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

-

Reagent Addition: Add a base catalyst, such as pyridine, followed by the dropwise addition of acetic anhydride.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or GC.

-

Workup: Quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude ester by column chromatography on silica gel or by distillation.

Biological Activity and Toxicological Profile

The biological activities of nonan-2-yl acetate are not extensively studied, particularly in the context of drug development. However, existing information and the activities of structurally related compounds provide some insights.

Pheromonal Activity

Nonan-2-yl acetate has been identified as a component of the sex pheromone in some insect species, suggesting a role in chemical communication.[3]

Antimicrobial and Cytotoxic Potential

While specific studies on the antimicrobial and cytotoxic effects of nonan-2-yl acetate are limited, other acetate esters have demonstrated such activities. Further investigation is warranted to explore the potential of nonan-2-yl acetate in these areas.

Toxicological Data

According to a safety data sheet from Tokyo Chemical Industry, nonan-2-yl acetate is classified as a combustible liquid but is not categorized as a hazardous substance under GHS.[4][5] Standard handling precautions for laboratory chemicals are recommended.

Applications and Future Perspectives

The current applications of nonan-2-yl acetate are primarily in the flavor and fragrance industry due to its characteristic odor profile. However, its potential in other areas, particularly for researchers in drug development, remains an open area of exploration.

The lipophilic nature of the nonyl chain combined with the ester functionality could make it a candidate for investigation in drug delivery systems or as a scaffold for the synthesis of more complex bioactive molecules. Its presence in natural sources also suggests that it may possess un-discovered pharmacological properties.

Future research should focus on a more thorough evaluation of its biological activities, including antimicrobial, antifungal, and cytotoxic properties, as well as its mechanism of action at a molecular level.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85788, 2-Nonyl acetate. Retrieved from [Link]

-

Cheméo (n.d.). 2-Nonyl acetate. Retrieved from [Link]

-

FooDB (2020). 2-Nonyl acetate. Retrieved from [Link]

-

The Good Scents Company (n.d.). 1-methyl octyl acetate. Retrieved from [Link]

-

NIST (n.d.). 2-Nonanol, acetate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pherobase (n.d.). This compound. Retrieved from [Link]

-

Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. (n.d.). Retrieved from [Link]

-

Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. (2022). Retrieved from [Link]

-

Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. (n.d.). Retrieved from [Link]

-

An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. (2021). Retrieved from [Link]

-

Identification of Key Aroma Substances in Pomegranate from Different Geographical Origins via Integrated Volatile Profiling and Multivariate Statistical Analysis. (2022). Retrieved from [Link]

-

Development of Esterase-Resistant and Highly Active Ghrelin Analogs via Thiol–Ene Click Chemistry. (2012). Retrieved from [Link]

-

Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). (n.d.). Retrieved from [Link]

-

Chemical components and biological properties from acetone extracts of Conamomum vietnamense. (2024). Retrieved from [Link]

Sources

- 1. Nonyl Acetate | C11H22O2 | CID 8918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl Acetate Extract of Colletotrichum gloeosporioides Promotes Cytotoxicity and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Nonanol, acetate [webbook.nist.gov]

- 5. cerritos.edu [cerritos.edu]

A Technical Guide to the Spectroscopic Data of 1-Methyloctyl Acetate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-methyloctyl acetate, a secondary acetate ester. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

Molecular Structure and Spectroscopic Overview

This compound, also known as octan-2-yl acetate, possesses the chemical formula C₁₀H₂₀O₂. Its structure features a central carbonyl group characteristic of an ester, with a methyl group on one side and a secondary octyl group on the other. This structure dictates the specific spectroscopic signatures we will explore.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

Theoretical Principles: The ¹H NMR spectrum provides information on the different chemical environments of protons in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), which is NMR-inactive. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Processing: The resulting free induction decay (FID) is Fourier-transformed to generate the frequency-domain spectrum.

Predicted ¹H NMR Spectrum of this compound:

The predicted ¹H NMR spectrum is based on the known spectrum of 1-methylbutyl acetate and established chemical shift correlations.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.88 | Sextet | 1H | H-2 |

| ~2.04 | Singlet | 3H | H-1' |

| ~1.51 | Multiplet | 2H | H-3 |

| ~1.26 | Multiplet | 8H | H-4, H-5, H-6, H-7 |

| ~1.20 | Doublet | 3H | H-1 |

| ~0.88 | Triplet | 3H | H-8 |

Interpretation:

-

H-2 (methine proton): This proton is attached to the carbon bearing the acetate group and is expected to be the most deshielded of the alkyl protons, appearing as a sextet due to coupling with the neighboring methyl (H-1) and methylene (H-3) protons.

-

H-1' (acetate methyl protons): These three protons are in a distinct chemical environment, adjacent to the carbonyl group, resulting in a singlet with a characteristic chemical shift around 2.0 ppm.[1][2]

-

H-3 to H-7 (methylene protons): The protons on the long alkyl chain will appear as a complex multiplet, largely overlapping in the region of 1.2-1.6 ppm.

-

H-1 (methyl protons): These protons are on the carbon adjacent to the chiral center and will appear as a doublet due to coupling with the H-2 proton.

-

H-8 (terminal methyl protons): The terminal methyl group of the octyl chain will appear as a triplet due to coupling with the adjacent methylene group (H-7).

¹³C NMR Spectroscopy

Theoretical Principles: The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectrum of this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C-2' (Carbonyl) |

| ~72.0 | C-2 |

| ~36.0 | C-3 |

| ~31.8 | C-6 |

| ~29.2 | C-5 |

| ~25.5 | C-4 |

| ~22.6 | C-7 |

| ~21.2 | C-1' (Acetate Methyl) |

| ~20.0 | C-1 |

| ~14.0 | C-8 |

Interpretation:

-

C-2' (Carbonyl Carbon): The carbonyl carbon is the most deshielded carbon and appears at a characteristic downfield shift.[3]

-

C-2 (Methine Carbon): The carbon atom bonded to the oxygen of the ester is also significantly deshielded.

-

Alkyl Chain Carbons (C-1, C-3 to C-8): The carbons of the octyl chain will have chemical shifts in the typical aliphatic region. The terminal methyl carbon (C-8) will be the most shielded.

-

C-1' (Acetate Methyl Carbon): The methyl carbon of the acetate group appears at a distinct chemical shift.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a valuable tool for functional group identification. For esters, the most prominent features are the C=O and C-O stretching vibrations.

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and an interferogram is collected.

-

Data Processing: The interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Spectrum of this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H (alkane) stretching |

| ~1735 | Strong, Sharp | C=O (ester) stretching |

| ~1240 | Strong | C-O (ester) stretching |

| ~1020 | Medium | C-O (ester) stretching |

Interpretation:

The IR spectrum of an aliphatic ester is typically characterized by a "Rule of Three," referring to three strong absorption bands.[4]

-

C-H Stretching: The peaks in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl portions of the molecule.

-

C=O Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the most characteristic feature of the ester functional group and is due to the carbonyl stretch.[4]

-

C-O Stretching: Two distinct C-O stretching bands are expected. The stretching of the C-O bond between the carbonyl carbon and the oxygen will appear as a strong band around 1240 cm⁻¹. The stretching of the O-C bond of the alkyl group will appear as a medium intensity band around 1020 cm⁻¹.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern is often characteristic of the molecule's structure.

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are ionized, typically by electron impact.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum of this compound:

The molecular ion (M⁺) for this compound (C₁₀H₂₀O₂) has a calculated m/z of 172.15.

Major Predicted Fragments:

| m/z | Proposed Fragment |

| 112 | [M - CH₃COOH]⁺ |

| 87 | [CH₃COOCH(CH₃)]⁺ |

| 70 | [C₅H₁₀]⁺ (from McLafferty rearrangement) |

| 43 | [CH₃CO]⁺ (base peak) |

Interpretation of Fragmentation:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of Acetic Acid (m/z 112): A common fragmentation pathway for esters is the loss of the carboxylic acid moiety as a neutral molecule, leaving the alkene radical cation.

-

Alpha-Cleavage (m/z 87): Cleavage of the C-C bond adjacent to the oxygen can result in the formation of a stable oxonium ion.

-

McLafferty Rearrangement (m/z 70): Esters with a sufficiently long alkyl chain containing a γ-hydrogen can undergo a characteristic McLafferty rearrangement, resulting in the elimination of an alkene and the formation of a radical cation.

-

Acylium Ion (m/z 43): The most common fragmentation for acetate esters is the cleavage of the C-O bond to form the highly stable acetyl cation ([CH₃CO]⁺), which is typically the base peak in the spectrum.[5][6]

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging the known spectral data of the homologous 1-methylbutyl acetate and fundamental spectroscopic principles, we have constructed a comprehensive analytical profile for this compound. These predicted data and interpretations serve as a valuable reference for scientists and researchers in the positive identification and structural elucidation of this compound and related compounds.

References

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at = 2.1 ppm for the three equivalent methyl protons and one at = 3.7 ppm for the three equivalent methoxy protons. [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

-

MassBank. (2008). METHYL ACETATE. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3. [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034237). [Link]

-

PubChem. (n.d.). 1-Phenylethyl Acetate. [Link]

-

ResearchGate. (n.d.). 1 H (400 MHz) and 13 C (100 MHz) NMR spectra of sodium acetate (methyl group resonances only). [Link]

Sources

- 1. Methyl acetate(79-20-9) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1-METHYLBUTYL ACETATE(626-38-0) 1H NMR spectrum [chemicalbook.com]

- 6. massbank.eu [massbank.eu]

The Emergence of Nonan-2-yl Acetate as a Key Semiochemical: A Technical Guide to its Discovery and Characterization

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and characterization of nonan-2-yl acetate as a semiochemical. We will delve into the intricate processes of identifying this volatile compound, elucidating its behavioral effects on insects, and the analytical methodologies that form the bedrock of such investigations. This guide is structured to provide not just a procedural overview, but a causal understanding of the experimental choices, ensuring a self-validating system of protocols.

Introduction: The Silent Language of Chemical Cues

In the intricate tapestry of the natural world, communication is not limited to the audible or the visible. A vast and nuanced dialogue unfolds through the language of chemistry. Semiochemicals, these "signs" of the chemical world, govern a multitude of behaviors in insects, from mating and aggregation to alarm and defense. The identification of novel semiochemicals, such as nonan-2-yl acetate, opens new avenues for understanding insect ecology and developing targeted and sustainable pest management strategies.[1][2] This guide will illuminate the path from initial observation to the conclusive identification and behavioral validation of this significant ester.

The Genesis of Discovery: From Behavioral Observation to Putative Compound Class

The journey to pinpointing a specific semiochemical often begins with a simple, yet astute, observation of insect behavior. For instance, the aggregation of stingless bees around a particular individual or resource, or a sudden, coordinated alarm response, can suggest the involvement of a chemical messenger. Early investigations into the chemical ecology of stingless bees revealed that their glandular secretions are complex cocktails of volatile compounds, including a variety of esters, alcohols, and hydrocarbons.[3][4][5] The frequent presence of acetates in these secretions logically positions them as a primary compound class for further investigation.

The initial hypothesis would be that a specific acetate, or a blend of acetates, is responsible for the observed behavior. This hypothesis-driven approach is crucial for designing targeted and efficient experiments.

The Analytical Workflow: A Step-by-Step Guide to Identification and Validation

The identification of a novel semiochemical is a multi-step process that combines sophisticated analytical chemistry with rigorous behavioral assays. The following sections detail the core experimental protocols.

Sample Collection: Capturing the Volatile Message

The first critical step is the collection of the volatile compounds from the insect. The choice of method depends on the nature of the secretion and the insect's biology.

Protocol 1: Headspace Volatile Collection

This method is ideal for collecting airborne pheromones released by living insects.

-

Chamber Preparation: Place the insects (e.g., a group of stingless bee workers) in a clean, airtight glass chamber.

-

Airflow System: A purified and humidified air stream is passed through the chamber at a controlled flow rate (e.g., 100 mL/min).

-

Volatile Trapping: The exiting air is passed through a trap containing a sorbent material (e.g., Porapak Q or Tenax TA) that adsorbs the volatile organic compounds.

-

Elution: The trapped compounds are then eluted from the sorbent using a high-purity solvent such as hexane or dichloromethane.

-

Concentration: The resulting solution is carefully concentrated under a gentle stream of nitrogen to a small volume for analysis.

Causality: This non-invasive method allows for the collection of naturally released volatiles, providing a more accurate representation of the chemical signal.

Protocol 2: Glandular Extraction

For compounds stored in specific glands, direct extraction is often more efficient.

-

Dissection: The specific gland (e.g., the Dufour's gland in stingless bees) is carefully dissected from the insect under a microscope.[3]

-

Solvent Extraction: The dissected glands are immersed in a small volume of a suitable solvent (e.g., hexane) to extract the chemical constituents.

-

Filtration and Concentration: The extract is then filtered to remove tissue debris and concentrated as described above.

Causality: This method provides a higher concentration of the target compounds, which can be advantageous for initial identification, though it may not reflect the exact blend of released volatiles.

Chemical Analysis: Deciphering the Molecular Structure

The cornerstone of semiochemical identification is the coupling of gas chromatography with mass spectrometry (GC-MS).[6][7][8]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: A small aliquot of the concentrated extract is injected into the GC-MS system.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice is a non-polar column like a DB-5ms).

-

Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification by comparison to spectral libraries (e.g., NIST).[9]

-

Confirmation: The identification is confirmed by comparing the retention time and mass spectrum with that of a synthetic standard of nonan-2-yl acetate.

Self-Validation: The combination of retention time matching and mass spectral library comparison provides a high degree of confidence in the compound's identity.

Electrophysiological Validation: Does the Insect "Smell" It?

Once a compound is identified, it is crucial to determine if the insect's antennae can detect it. This is achieved through electroantennography (EAG).

Protocol 4: Electroantennography (EAG)

-

Antenna Preparation: An antenna is carefully excised from the insect and mounted between two electrodes.

-

Stimulus Delivery: A puff of charcoal-filtered, humidified air containing a known concentration of synthetic nonan-2-yl acetate is delivered to the antenna.

-

Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

-

Dose-Response Curve: A dose-response curve is generated by testing a range of concentrations to determine the antenna's sensitivity to the compound.

Causality: A significant EAG response provides strong evidence that the compound is detected by the insect's olfactory system and is a candidate for a behaviorally active semiochemical.

Table 1: Illustrative EAG Response of a Stingless Bee Species to Nonan-2-yl Acetate

| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SE |

| Hexane (Control) | - | 0.1 ± 0.02 |

| Nonan-2-yl Acetate | 1 | 0.8 ± 0.1 |

| Nonan-2-yl Acetate | 10 | 2.5 ± 0.3 |

| Nonan-2-yl Acetate | 100 | 4.1 ± 0.4 |

Behavioral Assays: Linking the Chemical to a Response

The final and most critical step is to demonstrate that the identified compound elicits a specific behavioral response in the insect.

Protocol 5: Y-Tube Olfactometer Bioassay

This assay is used to test for attraction or repulsion.[10][11]

-

Apparatus: A Y-shaped glass tube with a central arm and two side arms.

-

Airflow: Purified and humidified air flows through each arm towards the base.

-

Stimulus Application: A filter paper treated with a known amount of synthetic nonan-2-yl acetate is placed in one arm, and a solvent-treated filter paper (control) is placed in the other.

-

Insect Introduction: An individual insect is introduced at the base of the central arm.

-

Choice and Observation: The insect's choice of arm and the time spent in each arm are recorded. A statistically significant preference for the treatment arm indicates attraction.

Self-Validation: The use of a control and the statistical analysis of the choices made by a sufficient number of insects ensure the reliability of the results.

Synthesis of Nonan-2-yl Acetate for Research

The availability of a pure, synthetic standard is essential for all stages of semiochemical research.[12][13] The synthesis of nonan-2-yl acetate is a straightforward esterification reaction.

Protocol 6: Synthesis of Nonan-2-yl Acetate

-

Reactants: Nonan-2-ol is reacted with acetyl chloride or acetic anhydride in the presence of a base catalyst (e.g., pyridine or triethylamine).

-

Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., dichloromethane) at room temperature.

-

Workup and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Characterization: The purity and identity of the synthesized nonan-2-yl acetate are confirmed by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Behavioral Response: A Visual Representation

The following diagrams illustrate the key workflows and conceptual pathways in the discovery and action of nonan-2-yl acetate.

Caption: Experimental workflow for the discovery of nonan-2-yl acetate.

Caption: Simplified signaling pathway of nonan-2-yl acetate reception.

Conclusion and Future Directions

The identification of nonan-2-yl acetate as a semiochemical exemplifies the power of a systematic and multi-disciplinary approach, integrating chemical ecology, analytical chemistry, and neuroethology. This guide provides a robust framework for such investigations. Future research should focus on elucidating the biosynthetic pathways of this compound, identifying the specific olfactory receptors involved in its detection, and exploring its potential applications in integrated pest management programs. The continued exploration of the chemical language of insects will undoubtedly unveil further intricacies of their biology and provide innovative solutions for some of our most pressing agricultural and environmental challenges.

References

-

Examples of insect pheromones and their function in social behaviors. A... - ResearchGate. (n.d.). Retrieved from [Link]

-

Secretions of stingless bees: the Dufour gland of Nannotrigona testaceicornis - PubMed. (n.d.). Retrieved from [Link]

-

Modular synthesis of the pheromone (2S,7S)-2,7-nonanediyl dibutyrate and its racemate and their field efficacy to control orange wheat blossom midge, Sitodiplosis mosellana (Géhin) (Diptera: Cecidomyiidae) - PubMed. (n.d.). Retrieved from [Link]

-

2-Nonanol, acetate - the NIST WebBook. (n.d.). Retrieved from [Link]

-

The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation - MDPI. (2020, February 9). Retrieved from [Link]

-

Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures - Schal Lab. (n.d.). Retrieved from [Link]

-

Alarm substances of the stingless bee,Trigona silvestriana - ResearchGate. (n.d.). Retrieved from [Link]

-

Identification of sex pheromone components of the hessian fly, Mayetiola destructor. (n.d.). Retrieved from [Link]

-

Modular synthesis of the pheromone (2S,7S)‐2,7‐nonanediyl dibutyrate and its racemate and their field efficacy to control orange wheat blossom midge, Sitodiplosis mosellana (Géhin) (Diptera: Cecidomyiidae) - ResearchGate. (n.d.). Retrieved from [Link]

-

Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Cuticular hydrocarbons in the stingless bee Schwarziana quadripunctata (Hymenoptera, Apidae, Meliponini): differences between colonies, castes and age - PubMed. (n.d.). Retrieved from [Link]

-

Insects' perception and behavioral responses to plant semiochemicals - PeerJ. (2024, July 17). Retrieved from [Link]

-

Secretions of stingless bees: the Dufour glands of some Frieseomelitta species (Apidae, Meliponinae) - ResearchGate. (n.t.). Retrieved from [Link]

-

Identification of Sex Pheromone Components of the Hessian Fly, Mayetiola destructor. (n.d.). Retrieved from [Link]

-

Chemical Contaminants in Cerumen Samples from Ecuadorian Stingless Bees: Reporting Glyphosate, Aminomethylphosphonic Acid, and the Presence of Metals and Metalloids - MDPI. (n.d.). Retrieved from [Link]

-

A Comprehensive Review of Stingless Bee Products: Phytochemical Composition and Beneficial Properties of Honey, Propolis, and Pollen - MDPI. (n.d.). Retrieved from [Link]

-

Behavioral Selectivity: Species-Specific Effects of Nutmeg, Cinnamon, and Clove Essential Oils on Sitophilus oryzae and Its Parasitoid Lariophagus distinguendus - PubMed Central. (2025, September 5). Retrieved from [Link]

-

Organic Synthesis in Pheromone Science - MDPI. (n.d.). Retrieved from [Link]

-

Chemical composition of Stingless bee, (Tetragonula iridipennis Smith) propolis - PubMed. (2025, July 18). Retrieved from [Link]

-

Gas Chromatography-Mass Spectroscopy (GC-MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO) - PubMed. (n.d.). Retrieved from [Link]

- WO2018154244A1 - Method for the synthesis of pheromones - Google Patents. (n.d.).

-

Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures - PubMed. (n.d.). Retrieved from [Link]

-

JOURNAL_Gas Chromatography-Mass S pectrometry (GC-MS) Analysis.pdf. (2023, May 17). Retrieved from [Link]

-

COMPOSITION OF STINGLESS BEE HONEY: SETTING QUALITY STANDARDS. (n.d.). Retrieved from [Link]

-

Stingless Bees Fed on Fermented Soybean-extract-based Diet Had Reduced Lifespan than Pollen-Fed Workers - ResearchGate. (2019, May 4). Retrieved from [Link]

-

Synthesis and Biological Testing of Ester Pheromone Analogues for Two Fruitworm Moths (Carposinidae) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION - CDN. (n.d.). Retrieved from [Link]

-

Electrophysiological and Behavioral Responses of Apis mellifera and Bombusterrestris to Melon Flower Volatiles - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. peerj.com [peerj.com]

- 3. Secretions of stingless bees: the Dufour gland of Nannotrigona testaceicornis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cuticular hydrocarbons in the stingless bee Schwarziana quadripunctata (Hymenoptera, Apidae, Meliponini): differences between colonies, castes and age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Gas Chromatography-Mass Spectroscopy (GC-MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.unm.ac.id [eprints.unm.ac.id]

- 9. 2-Nonanol, acetate [webbook.nist.gov]

- 10. Modular synthesis of the pheromone (2S,7S)-2,7-nonanediyl dibutyrate and its racemate and their field efficacy to control orange wheat blossom midge, Sitodiplosis mosellana (Géhin) (Diptera: Cecidomyiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. WO2018154244A1 - Method for the synthesis of pheromones - Google Patents [patents.google.com]

A Technical Guide to the Natural Occurrence and Analysis of 1-Methyloctyl Acetate in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyloctyl acetate, also known as sec-nonyl acetate, is a branched-chain acetate ester that functions as a significant semiochemical in the chemical communication systems of various insect species. This guide provides a comprehensive technical overview of its natural occurrence, proposed biosynthetic pathways, and diverse physiological roles, including its function as a pheromone. We present detailed, field-proven methodologies for the extraction, identification, and quantification of this compound from insect specimens, with a focus on gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide outlines established protocols for assessing its biological activity through electrophysiological and behavioral assays. The content herein is designed to equip researchers and scientists with the foundational knowledge and practical protocols necessary to investigate this compound in their own research, from initial discovery to potential applications in areas such as integrated pest management.

Introduction: The Chemical Language of Insects

Insects have evolved a sophisticated and highly specific chemical language to navigate their world, influencing behaviors such as mating, aggregation, alarm, and host location. This communication is mediated by semiochemicals, a broad class of signaling molecules. When used for intraspecific communication, these are known as pheromones. This compound is one such molecule, an eight-carbon acetate ester with a methyl branch at the first position. Its chirality, arising from the stereocenter at the C-2 position, often plays a crucial role in its biological specificity, with different enantiomers potentially eliciting different behavioral responses.

This compound has been identified in a range of insect orders, most notably in Hymenoptera (bees and wasps) and Hemiptera (true bugs), where it can act as an alarm pheromone, a component of a sex pheromone blend, or a defensive allomone.[1][2] Understanding the role and function of this compound provides critical insights into insect ecology and behavior and can be leveraged for practical applications.

Biosynthesis of this compound

While the precise biosynthetic pathway for this compound has not been elucidated for every species, it is generally understood to be derived from fatty acid metabolism, a common origin for many insect pheromones.[3][4] The pathway likely involves the modification of common fatty acid precursors through a series of enzymatic steps including chain-shortening, hydroxylation, and finally, acetylation.

A proposed generalized pathway begins with a common saturated fatty acid, such as stearic acid (C18), which undergoes β-oxidation to shorten the carbon chain. Subsequent enzymatic reactions would introduce a hydroxyl group at the second carbon position of a nonanoic acid intermediate, followed by esterification with acetyl-CoA to yield the final this compound product.

Caption: Proposed generalized biosynthetic pathway for this compound in insects.

Physiological and Behavioral Roles

The function of this compound is context-dependent and varies significantly across different insect taxa.

-

Alarm Pheromone: In many social Hymenoptera, such as certain species of wasps and bees, acetates are common components of alarm pheromones released from sting glands or mandibular glands.[2] When a threat is perceived, the release of these volatile compounds can elicit aggressive or defensive behaviors in nestmates, such as stinging or biting. This compound has been identified as a component of such venom volatiles.[2]

-

Sex/Aggregation Pheromone Component: In the order Hemiptera, particularly within stink bugs (Pentatomidae), this compound can be part of a multi-component sex or aggregation pheromone blend. These pheromones are crucial for mate location and bringing individuals together for feeding and reproduction.

-

Defensive Allomone: When used in interspecific interactions, such as deterring predators, the compound functions as an allomone. The acrid scent of many true bugs, for instance, is a defensive secretion containing a complex mixture of chemicals, which can include esters like this compound.

Table 1: Documented Occurrences and Roles of this compound in Insects

| Order | Family | Species Example | Gland/Source | Documented Role |

| Hymenoptera | Vespidae | Polistes dominulus | Venom | Alarm/Defense |

| Hymenoptera | Apidae | Honey Bees | Sting Gland | Alarm Pheromone |

| Hemiptera | Pentatomidae | Various Stink Bugs | Metathoracic Glands | Defense/Pheromone |

Analytical Methodologies

The identification and quantification of volatile semiochemicals like this compound require precise and sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[5]

Sample Collection and Preparation

The primary challenge in analyzing insect pheromones is their volatility and the minute quantities produced by a single insect.

Protocol 1: Headspace Volatile Collection using SPME

Solid-Phase Microextraction (SPME) is a solvent-free technique ideal for trapping volatile compounds from the headspace of living insects, minimizing sample contamination.

Causality: This method is preferred for its sensitivity and because it samples the naturally released blend of volatiles without harming the insect, allowing for repeated measurements.

-

Preparation: Place an individual insect or a small group into a clean glass vial or chamber. Allow a 30-60 minute acclimation period.

-

Adsorption: Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane) to the headspace of the vial for a predetermined period (e.g., 1-24 hours) at a controlled temperature.

-

Desorption: Immediately after sampling, insert the SPME fiber into the heated injection port of a GC-MS, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

Controls: Run a blank SPME fiber under the same conditions to identify any background contaminants.

Chemical Analysis: GC-MS

GC-MS separates the complex mixture of volatiles and provides mass spectra for compound identification.

Protocol 2: GC-MS Analysis

-

Injection: Desorb the SPME fiber in the injector port (e.g., at 250°C for 2 minutes) in splitless mode to maximize sensitivity.

-

Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: A typical temperature program starts at 40°C (hold for 2 min), then ramps at 10°C/min to 280°C (hold for 5 min). Causality: This gradient effectively separates highly volatile compounds at the beginning while ensuring elution of less volatile compounds later in the run.

-

Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

-

Identification: Compare the resulting mass spectrum and retention index with those of an authentic synthetic standard of this compound and with entries in a spectral library (e.g., NIST/Wiley).

Table 2: Typical GC-MS Parameters for Pheromone Analysis

| Parameter | Setting | Rationale |

| Injector Temp | 250 °C | Ensures rapid and complete thermal desorption from the SPME fiber. |

| Column Phase | 5% Phenyl-Methylpolysiloxane | A robust, general-purpose phase suitable for separating a wide range of volatiles. |

| Carrier Gas | Helium | Provides good separation efficiency and is inert. |

| Oven Program | 40°C to 280°C ramp | Separates compounds based on boiling point and polarity. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method that produces repeatable, library-searchable fragmentation patterns. |

Biological Activity Assessment

Identifying a compound is only the first step; demonstrating its biological relevance requires behavioral and physiological assays.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire insect antenna in response to an odor stimulus.[6][7] It is a powerful screening tool to determine if an insect can detect a specific compound.[8]

Protocol 3: Electroantennogram (EAG) Recording

-

Antenna Preparation: Excise an antenna from a live, immobilized insect at the base. Mount the antenna between two electrodes using conductive gel, with the recording electrode at the distal tip and the reference electrode at the base.[7]

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A "puff" of air containing a known concentration of synthetic this compound (dissolved in a solvent like hexane and applied to filter paper in a Pasteur pipette) is injected into the airstream.

-

Signal Recording: The depolarization of the antennal neurons is recorded as a negative voltage deflection (the EAG response).

-

Dose-Response: Test a range of concentrations to determine the detection threshold and dose-response relationship.

-

Controls: Use a solvent-only puff as a negative control and a known potent odorant as a positive control to ensure the preparation is viable.

Caption: Experimental workflow for Electroantennography (EAG) bioassay.

Behavioral Assays

While EAG confirms detection, behavioral assays confirm a compound's function. Wind tunnel or olfactometer assays are standard methods.[9]

Protocol 4: Y-Tube Olfactometer Assay

-

Setup: A Y-shaped glass tube allows an insect to choose between two arms. Purified, humidified air flows down each arm towards the base where the insect is introduced.

-

Treatment: Introduce air scented with synthetic this compound into one arm (the "treatment" arm) and solvent-scented air into the other (the "control" arm).

-

Observation: Release an insect at the base of the Y-tube. Record which arm the insect first enters and how long it spends in each arm over a set period (e.g., 5 minutes).

-

Validation: After a set number of trials, switch the treatment and control arms to eliminate any positional bias.

-

Analysis: Use statistical tests (e.g., Chi-squared test) to determine if the insect shows a significant preference for the treatment arm over the control arm.

Synthesis and Potential Applications

The ability to chemically synthesize this compound and other pheromones opens avenues for their use in integrated pest management (IPM).[10][11] Synthetic pheromones can be used in traps for monitoring pest populations or for "mating disruption," where the pheromone is released in large quantities to confuse males and prevent them from locating females. While this compound itself may not be a primary pest control agent, understanding its role as part of a complex pheromone blend is essential for developing effective and species-specific lures.

Conclusion

This compound is a functionally diverse semiochemical that plays a vital role in the chemical ecology of numerous insect species. Its study requires a multidisciplinary approach, combining sophisticated analytical chemistry with carefully designed bioassays. The protocols and information presented in this guide offer a robust framework for researchers aiming to explore the occurrence and function of this compound. Future research focusing on the specific enantiomeric ratios and the synergistic effects with other blend components will further illuminate the complexity of insect chemical communication and unlock new opportunities for its practical application.

References

- Hall, D. R., et al. (2009).

-

Schneider, D. (1957). ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH. [Link]

-

Ding, D., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. PMC - NIH. [Link]

- Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES. University of California.

-

Jocelyn G. Millar, et al. (2012). An Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. PMC - NIH. [Link]

- Syed, Z. (2015). Insect pheromones: An overview of function, form, and discovery. ScienceDirect.

-

Aldrich, J. R. (1988). CHEMICAL ECOLOGY OF THE HETEROPTERA 1. Annual Reviews. [Link]

-

Bee Buzz Box. (2022). Bee Buzz Box April 2022 – Let us Spray: Part II Honey Bee Chemistry beyond the Nest. Bee Buzz Box. [Link]

-

Chéret, J., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. JoVE. [Link]

-

Wikipedia. (n.d.). Insect pheromones. Wikipedia. [Link]

-

ChemHub. (2025). ChemHub capability use Metathesis to make insect pheromones. Trusted Chemical Supplier in New Jersey. [Link]

-

Pheromones. (2022). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. [Link]

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. Bee Buzz Box April 2022 – Let us Spray: Part II Honey Bee Chemistry beyond the Nest - ACT Beekeepers Association [actbeekeepers.asn.au]

- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect pheromones - Wikipedia [en.wikipedia.org]

- 5. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 6. ockenfels-syntech.com [ockenfels-syntech.com]

- 7. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 9. ento.psu.edu [ento.psu.edu]

- 10. chemhub.com [chemhub.com]

- 11. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Methyloctyl Acetate from Nonan-2-ol: A Comprehensive Guide to Methodologies and Protocols

Introduction

1-Methyloctyl acetate, also known as nonan-2-yl acetate, is a valuable ester recognized for its characteristic fruity and floral aroma, finding applications in the fragrance, flavor, and cosmetics industries. Its synthesis from the secondary alcohol nonan-2-ol is a fundamental yet nuanced esterification reaction. The steric hindrance presented by the secondary alcohol necessitates a careful selection of synthetic methodology to achieve high yields and purity. This application note provides a comprehensive overview of various synthetic routes for the preparation of this compound from nonan-2-ol, detailing the theoretical underpinnings and providing field-proven, step-by-step protocols for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore classical acid-catalyzed methods, modern coupling-agent-driven reactions, and environmentally benign enzymatic approaches.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the starting materials and the final product is crucial for reaction setup, monitoring, and purification.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Nonan-2-ol | 144.25 | 195-197 | 0.827 |

| Acetic Acid | 60.05 | 118-119 | 1.049 |

| This compound | 186.29 | ~208-212 (estimated) | ~0.86 (estimated) |

Note: Properties for this compound are estimated based on closely related compounds such as isononyl acetate.

Synthetic Methodologies and Protocols

This section details four distinct and reliable methods for the synthesis of this compound from nonan-2-ol. Each method is presented with its theoretical basis, a detailed experimental protocol, and a discussion of its advantages and limitations.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, in this case, acetic acid) is used, and/or the water formed as a byproduct is removed.[3][4]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[2]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Nonan-2-ol (1.0 eq)

-

Glacial Acetic Acid (3.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nonan-2-ol and glacial acetic acid.

-

Slowly and carefully add concentrated sulfuric acid to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel containing diethyl ether and wash with water.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases to neutralize the excess acetic acid and the sulfuric acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under mild, room temperature conditions.[5] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[6]

Mechanism: The carboxylic acid adds to DCC to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophiles. DMAP acts as an acyl transfer catalyst by reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt. The alcohol then attacks this activated species, yielding the ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[5]

Experimental Protocol: Steglich Esterification

Materials:

-

Nonan-2-ol (1.0 eq)

-

Glacial Acetic Acid (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nonan-2-ol, glacial acetic acid, and DMAP in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC to the cooled, stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of a white precipitate (DCU) will be observed.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel or distillation.

Yamaguchi Esterification: Effective for Sterically Hindered Alcohols

The Yamaguchi esterification is a highly effective method for the synthesis of esters, particularly from sterically hindered alcohols and carboxylic acids.[7] The reaction involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by the addition of the alcohol in the presence of DMAP.[7][8]

Mechanism: The carboxylic acid is first treated with the Yamaguchi reagent and a base (e.g., triethylamine) to form a mixed anhydride. DMAP then acts as a nucleophilic catalyst, attacking the less sterically hindered carbonyl group of the mixed anhydride to form a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the desired ester.[9][10]

Experimental Protocol: Yamaguchi Esterification

Materials:

-

Nonan-2-ol (1.5 eq)

-

Glacial Acetic Acid (1.0 eq)

-

2,4,6-Trichlorobenzoyl chloride (1.2 eq)

-

Triethylamine (Et₃N) (1.3 eq)

-

4-Dimethylaminopyridine (DMAP) (2.0 eq)

-

Toluene, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add a solution of glacial acetic acid in anhydrous toluene.

-

Add triethylamine to the solution and stir for 10 minutes at room temperature.

-

Add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 1 hour at room temperature.

-

In a separate flask, dissolve nonan-2-ol and DMAP in anhydrous toluene.

-

Add the solution of nonan-2-ol and DMAP to the reaction mixture containing the mixed anhydride.

-

Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel or by distillation.

Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic esterification, typically employing lipases, offers a green and highly selective alternative to traditional chemical methods.[11] Lipases can catalyze ester synthesis in non-aqueous environments, often with high chemo-, regio-, and enantioselectivity.[11] Immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), are particularly useful as they can be easily recovered and reused.[12]

Mechanism: The enzymatic reaction generally follows a Ping-Pong Bi-Bi mechanism. The lipase's active site serine residue attacks the carbonyl carbon of the acyl donor (in this case, acetic acid or an activated form like vinyl acetate), forming an acyl-enzyme intermediate and releasing water. The alcohol (nonan-2-ol) then attacks the acyl-enzyme complex, regenerating the enzyme and releasing the ester product.[13]

Experimental Protocol: Lipase-Catalyzed Esterification

Materials:

-

Nonan-2-ol (1.0 eq)

-

Vinyl Acetate (as acyl donor, 1.5 eq)

-

Immobilized Lipase (e.g., Novozym 435) (10-20% by weight of substrates)

-

n-Hexane or another suitable organic solvent

-

Molecular sieves (3Å or 4Å)

-

Orbital shaker or stirred reactor

-

Filtration setup

Procedure:

-

To a flask, add nonan-2-ol, vinyl acetate, and the organic solvent.

-

Add activated molecular sieves to remove any traces of water.

-

Add the immobilized lipase to the mixture.

-

Place the flask in an orbital shaker or a stirred reactor and incubate at a controlled temperature (typically 40-60°C) for 24-72 hours.

-

Monitor the reaction progress by taking aliquots and analyzing them by GC.

-

Once the desired conversion is reached, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

The product can be purified by distillation under reduced pressure.

Data Summary and Comparison of Methods

| Method | Catalyst/Reagent | Temperature | Reaction Time | Yield | Purification | Key Advantages | Key Disadvantages |

| Fischer Esterification | H₂SO₄ | Reflux | 4-6 h | Moderate | Distillation | Low cost of reagents | High temperatures, strong acid, equilibrium limited |

| Steglich Esterification | DCC, DMAP | Room Temp. | 12-24 h | Good to High | Filtration, Chromatography/Distillation | Mild conditions, good for sensitive substrates | DCC is an allergen, DCU removal can be tedious |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP, Et₃N | Room Temp. | 2-4 h | High | Chromatography/Distillation | High yields, good for hindered alcohols | Stoichiometric amounts of expensive reagents |

| Enzymatic Synthesis | Immobilized Lipase | 40-60°C | 24-72 h | Good to High | Filtration, Distillation | Green, mild, high selectivity, reusable catalyst | Longer reaction times, enzyme cost and stability |

Visualizing the Synthetic Pathways

Fischer Esterification Workflow

Caption: Fischer Esterification Workflow Diagram.

Steglich Esterification Reaction Mechanism

Caption: Steglich Esterification Mechanism.

Safety and Handling

-

Nonan-2-ol: Combustible liquid. Causes skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetic Acid (Glacial): Flammable liquid and vapor. Causes severe skin burns and eye damage.[7][14][15][16] Use in a chemical fume hood and wear acid-resistant gloves, lab coat, and eye protection.

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.[4][12] It is a lachrymator. Handle with extreme care in a fume hood.

-

Sulfuric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Add slowly and cautiously to reaction mixtures.

-

DCC (N,N'-Dicyclohexylcarbodiimide): Toxic in contact with skin and may cause an allergic skin reaction. It is a potent allergen. Always handle with gloves in a fume hood.

-

DMAP (4-Dimethylaminopyridine): Toxic if swallowed, fatal in contact with skin, and causes serious eye damage.[9][11] Handle with extreme caution, wearing appropriate PPE.

-

2,4,6-Trichlorobenzoyl chloride: Causes severe skin burns and eye damage. Reacts with water. Handle in a dry, inert atmosphere.

Conclusion

The synthesis of this compound from nonan-2-ol can be successfully achieved through several distinct methodologies. The choice of method depends on factors such as the scale of the reaction, the availability and cost of reagents, the sensitivity of the starting materials to harsh conditions, and environmental considerations. The Fischer-Speier esterification represents a cost-effective, classical approach suitable for large-scale synthesis, provided the potential for lower yields and the use of strong acid are acceptable. For higher yields and milder conditions, particularly with acid-sensitive substrates, the Steglich and Yamaguchi esterifications are superior alternatives, with the latter being especially effective for sterically demanding substrates. Finally, enzymatic synthesis with lipases stands out as a green and highly selective method, aligning with the principles of sustainable chemistry, albeit with potentially longer reaction times. The detailed protocols and comparative analysis provided in this application note serve as a valuable resource for chemists to select and implement the most appropriate synthetic strategy for their specific needs.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]

-

Organic Syntheses. (1981). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 60, 92. Available from: [Link]

-

Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-Ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. Available from: [Link]

-

Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. Available from: [Link]

- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Immobilized enzymes in organic synthesis. John Wiley & Sons.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Available from: [Link]

-

Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. Available from: [Link]

- Klibanov, A. M. (1989). Enzymatic catalysis in anhydrous organic solvents. Trends in Biochemical Sciences, 14(4), 141-144.

-

The Good Scents Company. (n.d.). 1-methyl octyl acetate. Available from: [Link]

-

PubChem. (n.d.). 2-Nonanol. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available from: [Link]

- Otera, J. (Ed.). (2003).

-

Wikipedia contributors. (2023, December 1). Steglich esterification. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Available from: [Link]

-

Ataman Kimya. (n.d.). ISONONYL ACETATE. Available from: [Link]

- Sharma, S., & Kanwar, S. S. (2014). Organic solvent tolerant lipases and their applications. Biotechnology letters, 36(1), 11-21.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Available from: [Link]

-

Wikipedia contributors. (2023, December 1). Steglich esterification. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

-

J&K Scientific LLC. (2025). Yamaguchi Esterification. Available from: [Link]

-

Online Organic Chemistry Tutor. (2025). Yamaguchi Esterification. Available from: [Link]

-

Carl Roth. (2023). Safety Data Sheet: Acetic acid. Available from: [Link]

-

Carl Roth. (2023). Safety Data Sheet: Acetic acid anhydride. Available from: [Link]

-

Carl Roth. (2023). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Available from: [Link]

-

Carl Roth. (2023). Safety Data Sheet: 4-(Dimethylamino)pyridine. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. athabascau.ca [athabascau.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methyl acetate - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

Application Notes & Protocols: A Framework for Evaluating 1-Methyloctyl Acetate in Integrated Pest Management (IPM)

Abstract: Integrated Pest Management (IPM) represents a paradigm shift from broad-spectrum pesticide application to nuanced, sustainable strategies for pest control. A cornerstone of modern IPM is the utilization of semiochemicals, which manipulate insect behavior for monitoring and management. While 1-Methyloctyl acetate is not currently an established semiochemical in IPM, its structural characteristics as an acetate ester suggest its potential as an insect attractant. This document provides a comprehensive framework for the systematic evaluation of novel compounds like this compound, guiding researchers through the process of identification, validation, formulation, and field application within an IPM program.

Introduction: The Role of Acetate Esters in Insect Communication

Acetate esters are a prominent class of Type-I insect sex pheromones, particularly within the order Lepidoptera (moths and butterflies).[1] These compounds are typically volatile, allowing for long-distance communication, and are often part of a species-specific blend of chemicals that elicit a behavioral response in the receiving insect.[1] The biosynthesis of these pheromones often involves the modification of fatty acids, with acetyltransferases playing a key role in the final esterification step.[1]

The efficacy of an acetate ester as a semiochemical is highly dependent on its specific chemical structure, including chain length, branching, and the position and stereochemistry of any double bonds.[2] Even minor structural modifications can significantly alter the binding affinity to pheromone-binding proteins (PBPs) and olfactory receptors (ORs) in the insect's antennae, thereby affecting the behavioral response.[2] Therefore, the investigation of a novel compound such as this compound requires a rigorous, multi-step approach to determine its potential bioactivity and utility in IPM.

A Systematic Approach to Evaluating Novel Semiochemicals

The pathway from a candidate compound to a viable IPM tool is a meticulous process of hypothesis testing and empirical validation. The following sections outline the key experimental stages for assessing the potential of this compound or any other novel acetate ester.

Caption: A generalized workflow for the identification and validation of insect pheromones.

Phase 1: Laboratory Bioassays for Bioactivity Screening

The initial phase of evaluation focuses on determining if the target insect species can detect and respond to this compound. This is accomplished through a combination of electrophysiological and behavioral assays.

Electroantennography (EAG): A First-Pass Screening Tool